molecular formula C14H14N6O3 B2921677 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207017-84-2

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2921677
CAS No.: 1207017-84-2
M. Wt: 314.305
InChI Key: PPWKWTKKCXDUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic hybrid molecule featuring a pyridazinone core substituted with a furan ring at position 3, linked via an ethyl group to a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety. Its molecular formula is C₁₆H₁₅N₅O₃, with a molecular weight of 333.3 g/mol.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c1-19-9-11(16-18-19)14(22)15-6-7-20-13(21)5-4-10(17-20)12-3-2-8-23-12/h2-5,8-9H,6-7H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWKWTKKCXDUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article details its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A furan ring attached to a pyridazine moiety.
  • A triazole ring contributing to its pharmacological properties.
  • A carboxamide functional group which may enhance its solubility and bioactivity.

The molecular formula is C15H17N5O3C_{15}H_{17}N_5O_3 with a molecular weight of approximately 287.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit serine peptidases implicated in cancer progression, particularly matriptase, which is involved in breast cancer invasion and metastasis .
  • Interaction with Formyl Peptide Receptors (FPRs) : Similar compounds have shown agonistic activities towards FPRs, which play crucial roles in inflammation and immune responses.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that derivatives of pyridazinone can inhibit the proliferation of cancer cells by interfering with tubulin polymerization .

In Vitro Studies

  • Cell Line Testing : In vitro studies involving human cancer cell lines have shown that the compound can induce apoptosis and inhibit cell growth through various pathways, including caspase activation.
  • Enzyme Inhibition Assays : Enzymatic assays have indicated that the compound effectively inhibits matriptase activity, suggesting a potential role in cancer therapy .

In Vivo Studies

Research on similar compounds has revealed their effectiveness in animal models:

  • Xenograft Models : Compounds with structural similarities have demonstrated significant tumor growth inhibition in xenograft models, highlighting their potential for clinical application in oncology .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialPotential activity against pathogens
Enzyme InhibitionInhibition of matriptase
Immune ModulationInteraction with FPRs

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocyclic Modifications

Pyridazinone-Based Analogs
Compound Name (ID) Pyridazinone Substituent Linker Terminal Group Molecular Weight (g/mol) Key Features
Target Compound 3-(Furan-2-yl) Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxamide 333.3 Furan enhances π-electron density; methyl-triazole improves metabolic stability .
N-(2-(6-Oxo-3-(thiophen-2-yl)... (5) 3-(Thiophen-2-yl) Ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxamide 392.4 Thiophene increases lipophilicity; phenyl-triazole may alter binding affinity .
Compound 6j (3) 3-Phenyl Propanamide Antipyrine derivative 430.4 Phenyl group adds steric bulk; antipyrine moiety introduces anti-inflammatory potential .

Key Observations :

  • Electron-Donating Effects : The furan in the target compound (electron-rich) contrasts with thiophene (), which has higher lipophilicity due to sulfur’s polarizability .

Linker and Functional Group Variations

Amide-Linked Derivatives
Compound Name (ID) Linker Type Terminal Functional Group Synthesis Method
Target Compound Ethyl-amide Triazole-carboxamide Likely EDCl/DMAP-mediated coupling
2-(3-(Furan-2-yl)-6-oxo... (7) Ethyl-amide 4-Methoxybenzyl-acetamide Column chromatography (DCM-MeOH)
Compound 6i (3) Propanamide Benzylpiperidine-antipyrine hybrid Reflux in acetic acid

Key Observations :

  • Ethyl vs.

Physicochemical and Spectroscopic Data

Infrared (IR) Spectroscopy

  • Target Compound: Expected C=O stretches from pyridazinone (~1680 cm⁻¹) and carboxamide (~1650 cm⁻¹), similar to analogs in and .
  • Compound : Additional C=S stretch (thiophene) at ~700 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR :
    • Furan protons : δ 6.3–7.5 ppm (similar to ) .
    • Triazole methyl : δ 3.8–4.0 ppm (singlet, distinct from phenyl groups in ) .

Critical Analysis of Structural Advantages

  • Metabolic Stability : The 1-methyl group on the triazole (target) reduces oxidative degradation compared to unsubstituted triazoles .
  • Selectivity: The furan-pyridazinone core may offer unique electronic interactions vs. thiophene or phenyl analogs, as seen in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.